molecular formula C15H11ClFN5O B15105731 N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B15105731
M. Wt: 331.73 g/mol
InChI Key: YDVKUYKZSDPNSQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with 4-fluoro-2-nitrobenzoic acid to form an intermediate, which is then subjected to reduction and cyclization reactions to introduce the tetrazole ring. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorobenzyl and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The tetrazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: This compound shares the chlorobenzyl and tetrazole moieties but differs in the presence of a cyclohexane ring instead of a benzamide structure.

    Benzimidazoles: These compounds contain a benzimidazole ring and exhibit similar biological activities, such as antimicrobial and antitumor properties.

Uniqueness

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro substituent and a tetrazole ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H11ClFN5O

Molecular Weight

331.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(6-11)8-18-15(23)13-5-4-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)

InChI Key

YDVKUYKZSDPNSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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